Cas no 1379320-69-0 (3-(2-Bromophenyl)cyclohexanone)

3-(2-Bromophenyl)cyclohexanone Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Bromophenyl)cyclohexanone
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- Inchi: 1S/C12H13BrO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2
- InChI Key: XFJPERNCKOQTGS-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1CC(CCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- Topological Polar Surface Area: 17.1
- XLogP3: 3
3-(2-Bromophenyl)cyclohexanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12147187-1g |
3-(2-Bromophenyl)cyclohexanone |
1379320-69-0 | 97% | 1g |
$495 | 2024-07-23 | |
Alichem | A019124536-1g |
3-(2-Bromophenyl)cyclohexanone |
1379320-69-0 | 95% | 1g |
495.00 USD | 2021-06-16 |
3-(2-Bromophenyl)cyclohexanone Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
Additional information on 3-(2-Bromophenyl)cyclohexanone
Recent Advances in the Application of 3-(2-Bromophenyl)cyclohexanone (CAS: 1379320-69-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-Bromophenyl)cyclohexanone (CAS: 1379320-69-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This bicyclic ketone derivative has attracted significant attention due to its unique structural features that enable diverse chemical modifications and potential biological activities. Recent studies have explored its applications as a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of central nervous system (CNS) targeting agents and anti-inflammatory compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(2-Bromophenyl)cyclohexanone as a precursor for novel dopamine receptor modulators. The bromophenyl moiety at the 2-position provides an excellent handle for further functionalization through cross-coupling reactions, while the cyclohexanone ring offers opportunities for stereoselective modifications. Researchers successfully employed this compound in a palladium-catalyzed Buchwald-Hartwig amination to create a series of potent D2/D3 receptor partial agonists with potential applications in Parkinson's disease treatment.
In the field of anti-inflammatory drug development, a recent patent application (WO2023051234) disclosed the use of 1379320-69-0 as a key intermediate for synthesizing novel cyclooxygenase-2 (COX-2) selective inhibitors. The structural flexibility of this compound allowed researchers to optimize both potency and selectivity while maintaining favorable pharmacokinetic properties. Molecular docking studies revealed that derivatives of 3-(2-Bromophenyl)cyclohexanone could effectively bind to the COX-2 active site while avoiding interactions with COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
Significant progress has also been made in understanding the metabolic fate of this compound. A 2024 pharmacokinetic study published in Drug Metabolism and Disposition investigated the hepatic clearance pathways of 3-(2-Bromophenyl)cyclohexanone derivatives. The research identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the oxidative metabolism of these compounds, with the bromophenyl group playing a crucial role in substrate recognition. These findings have important implications for drug design, particularly in predicting potential drug-drug interactions in polypharmacy scenarios.
Recent synthetic methodology developments have expanded the utility of 1379320-69-0 in combinatorial chemistry. A breakthrough reported in ACS Combinatorial Science (2023) described a novel one-pot cascade reaction sequence starting from this compound that efficiently generates diverse polycyclic scaffolds. The protocol enables rapid access to structurally complex molecules with potential applications in fragment-based drug discovery, significantly reducing synthetic steps compared to traditional approaches.
Looking forward, the unique properties of 3-(2-Bromophenyl)cyclohexanone position it as a valuable building block for future drug discovery efforts. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging both the reactive ketone functionality and the versatile bromophenyl group. As synthetic methodologies continue to advance and our understanding of its pharmacological potential deepens, this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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